3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is a synthetic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used to treat a variety of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the piperazinyl moiety. Common reagents used in these reactions include cyclopropylamine, fluorinating agents, and piperazine derivatives. Reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibiotic in clinical settings.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved include the quinolone-binding site on the DNA gyrase enzyme.
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Comparison
Compared to other quinolone antibiotics, 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- may exhibit unique properties such as enhanced potency against certain bacterial strains or improved pharmacokinetic profiles. Its unique structural features, such as the cyclopropyl and difluoro groups, contribute to its distinct activity and stability.
Properties
CAS No. |
183135-64-0 |
---|---|
Molecular Formula |
C20H23F2N3O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-cyclopropyl-6,8-difluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23F2N3O3/c1-11(2)23-5-7-24(8-6-23)18-15(21)9-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |
InChI Key |
RKMQZLAWAPJYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.